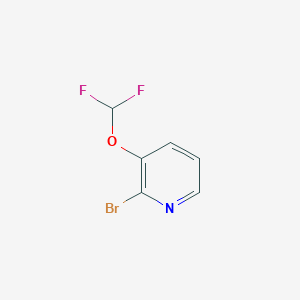
2-Bromo-3-(difluoromethoxy)pyridine
Descripción general
Descripción
2-Bromo-3-(difluoromethoxy)pyridine is a chemical compound with the CAS number 947249-27-6 . It has a molecular weight of 224 and is a light yellow to yellow liquid .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-(difluoromethoxy)pyridine is 1S/C6H4BrF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-Bromo-3-(difluoromethoxy)pyridine is a light yellow to yellow liquid . It has a molecular weight of 224 and is stored in a refrigerator . The compound is shipped at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis
2-Bromo-3-(difluoromethoxy)pyridine: is a valuable building block in organic synthesis. It is used in cross-coupling reactions to form C-N bonds . Its bromo and difluoromethoxy groups make it a versatile reagent for introducing pyridine moieties into larger molecules, which is crucial for developing pharmaceuticals and agrochemicals.
Nanotechnology
In the field of nanotechnology, this compound finds application in the synthesis of quantum dots. These are semiconductor nanocrystals that have potential uses in electronic and photonic devices due to their unique optical properties.
Radiopharmaceutical Development
The presence of the bromine atom in 2-Bromo-3-(difluoromethoxy)pyridine makes it a candidate for radiolabeling. This process is essential in the development of radiopharmaceuticals for medical imaging techniques like positron emission tomography (PET).
Material Science
This compound is utilized in material science research, particularly in the development of advanced battery science and controlled environment solutions . Its chemical properties can influence the synthesis of materials with specific electrochemical characteristics.
Analytical Chemistry
2-Bromo-3-(difluoromethoxy)pyridine: plays a role in analytical chemistry where it’s used as a standard or reagent in various chromatographic and mass spectrometric methods . It helps in the identification and quantification of complex mixtures.
Environmental Science
In environmental science, the compound is involved in studies related to the degradation of pollutants. Its reactivity can be harnessed to simulate environmental breakdown processes of organic contaminants .
Biochemistry
The compound’s interactions with biological molecules are of interest in biochemistry. It can be used to study enzyme inhibition and receptor binding, which are critical for understanding metabolic pathways and designing drugs .
Pharmaceutical Research
Lastly, 2-Bromo-3-(difluoromethoxy)pyridine is significant in pharmaceutical research. It’s used in the synthesis of drug candidates, particularly those that target neurological disorders due to its ability to cross the blood-brain barrier .
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing mist/vapours/spray, wearing protective gloves, clothing, and eye/face protection, and washing thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-3-(difluoromethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKYTOQKHIJDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(difluoromethoxy)pyridine | |
CAS RN |
947249-27-6 | |
| Record name | 2-Bromo-3-(difluoromethoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


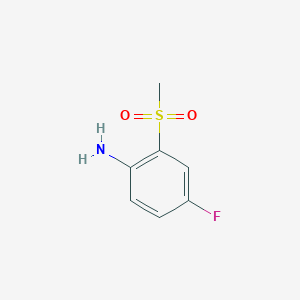
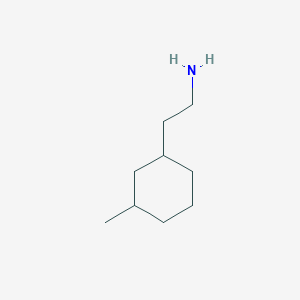
![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride](/img/structure/B1442265.png)
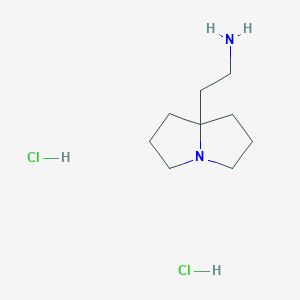

![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)
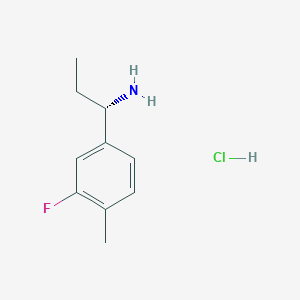

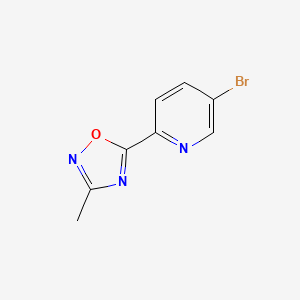


![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)
